molecular formula C14H26Cl2O4 B14442110 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane CAS No. 77326-71-7

1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane

Cat. No.: B14442110
CAS No.: 77326-71-7
M. Wt: 329.3 g/mol
InChI Key: QOVRKXQEUFSUBR-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with dichloro and tetraethoxypropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where cyclopropane derivatives are treated with chlorinating agents in the presence of catalysts. The process parameters are carefully monitored to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydrogen or hydroxyl groups.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: A structurally similar compound with different substituents on the cyclopropane ring.

    1,3-Dichloropropene: Another chlorinated cyclopropane derivative with distinct chemical properties and applications.

Properties

CAS No.

77326-71-7

Molecular Formula

C14H26Cl2O4

Molecular Weight

329.3 g/mol

IUPAC Name

1,1-dichloro-2-(1,1,3,3-tetraethoxypropan-2-yl)cyclopropane

InChI

InChI=1S/C14H26Cl2O4/c1-5-17-12(18-6-2)11(10-9-14(10,15)16)13(19-7-3)20-8-4/h10-13H,5-9H2,1-4H3

InChI Key

QOVRKXQEUFSUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C1CC1(Cl)Cl)C(OCC)OCC)OCC

Origin of Product

United States

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